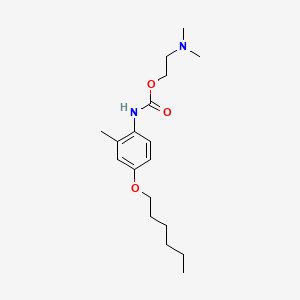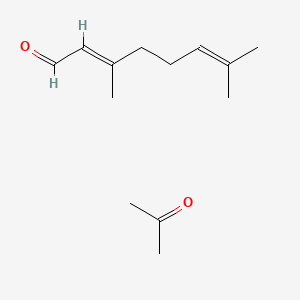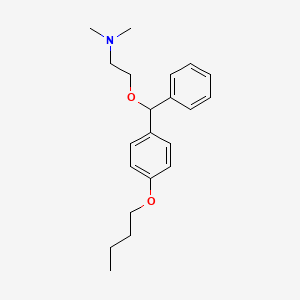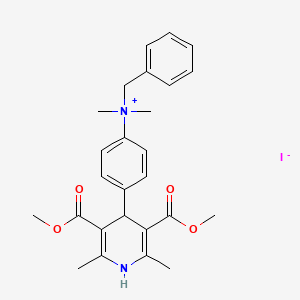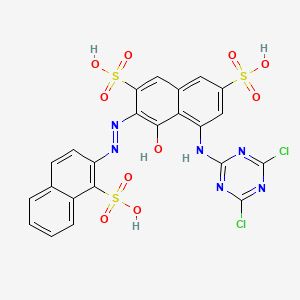
5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries, including textiles, paper, and leather.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-amino-2-naphthol-4,6-disulphonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,6-dichloro-1,3,5-triazine in an alkaline medium to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulpho groups, enhancing its solubility and dyeing properties.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may also involve purification steps such as filtration, crystallization, and drying.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can result in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with substituted groups on the triazine ring.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a model compound for studying the properties and behavior of azo dyes.
Analytical Chemistry: Employed in various analytical techniques for the detection and quantification of different substances.
Biology
Biological Staining: Utilized in staining techniques for microscopy to highlight specific structures in biological tissues.
Medicine
Drug Development:
Industry
Textile Industry: Widely used as a dye for coloring fabrics.
Paper Industry: Applied in the dyeing of paper products.
Leather Industry: Used in the dyeing and finishing of leather goods.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various substrates. The molecular targets and pathways involved include:
Binding to Proteins: The azo group can form complexes with proteins, affecting their function.
Interaction with Nucleic Acids: The compound can intercalate with DNA, influencing gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar structural features.
Congo Red: A well-known azo dye used in various applications.
Direct Blue 1: A structurally related compound with similar dyeing properties.
Uniqueness
“5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” is unique due to its specific combination of functional groups, which confer distinct properties such as high solubility, strong binding affinity, and vivid coloration.
Properties
CAS No. |
25926-16-3 |
|---|---|
Molecular Formula |
C23H14Cl2N6O10S3 |
Molecular Weight |
701.5 g/mol |
IUPAC Name |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C23H14Cl2N6O10S3/c24-21-27-22(25)29-23(28-21)26-15-9-12(42(33,34)35)7-11-8-16(43(36,37)38)18(19(32)17(11)15)31-30-14-6-5-10-3-1-2-4-13(10)20(14)44(39,40)41/h1-9,32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,26,27,28,29) |
InChI Key |
OOLXNSHBCINPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)NC5=NC(=NC(=N5)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


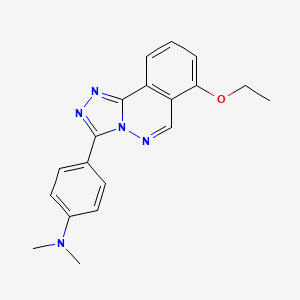
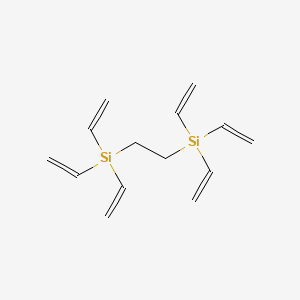
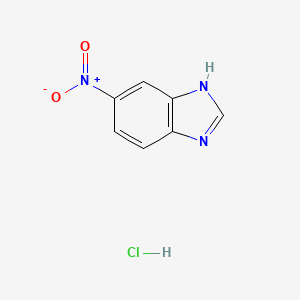
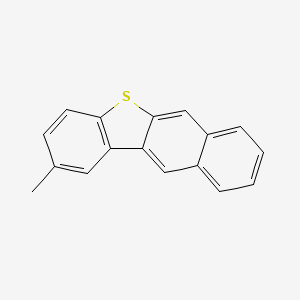
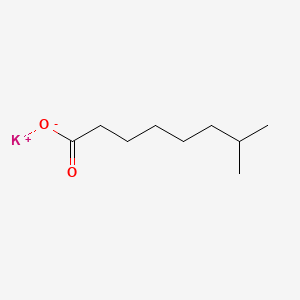
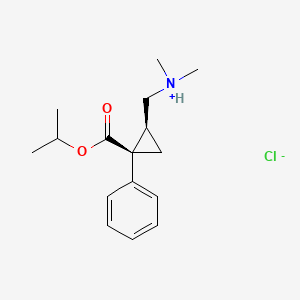
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)
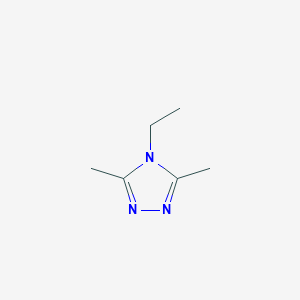
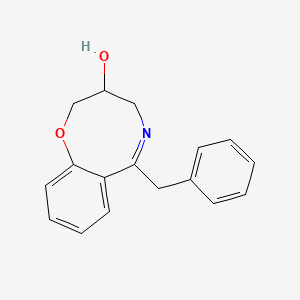
![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
